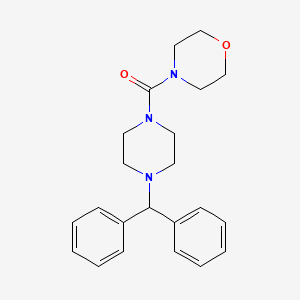
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone” is a novel piperazine derivative . It was prepared from 1-benzhydryl-piperazine and evaluated for antiproliferative activity .
Molecular Structure Analysis
The structure of the compound was characterized using IR, 1H-NMR, LC-MS spectra, and finally confirmed by X-ray diffraction studies . The compound crystallizes in the monoclinic crystal system with the space group P2 1/c. Both the piperazine and the morpholine rings adopt a chair conformation .Scientific Research Applications
Carbonic Anhydrase Inhibitor
“(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone” is an effective human carbonic anhydrase (hCA) inhibitor . It’s designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail . The crystal structures of this compound in complex with the ubiquitous hCA II and the brain-associated hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Selective CA Inhibitor Development
The compound provides insights into selective CA inhibitor development . The results point out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Antimicrobial Activity
A series of novel compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol . The newly synthesized compounds exhibited significant antibacterial and antifungal activity .
Molecular Modeling
The compound has been used in molecular modeling studies . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Crystal Structure Studies
The compound has been used in crystal structure studies . The crystal structure studies and Hirshfeld surface analysis of the compound provide valuable insights into its structure .
Drug Development
The compound’s unique properties and effectiveness as an inhibitor make it a potential candidate for drug development . Its potential therapeutic applications could be explored further in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in various physiological processes, including pH and CO2 regulation, ion transport, and biosynthetic reactions .
Mode of Action
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone acts as an inhibitor of hCA II and hCA VII . The compound is designed with an acetamide moiety as a linker and a benzhydrylpiperazine group as a tail . It interacts with the active site of hCA II and hCA VII, forming polar and hydrophobic interactions . The inhibitor is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions, consequently affecting the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCA II and hCA VII by (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can impact various physiological processes regulated by carbonic anhydrases, such as pH and CO2 regulation, ion transport, and biosynthetic reactions . In particular, hCA VII, which is mainly expressed in some brain tissues, promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .
Result of Action
The inhibition of hCA II and hCA VII by (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone can lead to changes in the physiological processes regulated by these enzymes . For instance, it can affect the GABAergic transmission in the brain, which is facilitated by hCA VII . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-15-17-27-18-16-25)24-13-11-23(12-14-24)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEQLQKYHTVUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2806910.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)
![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)
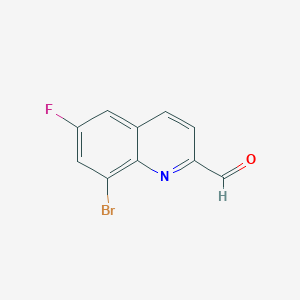
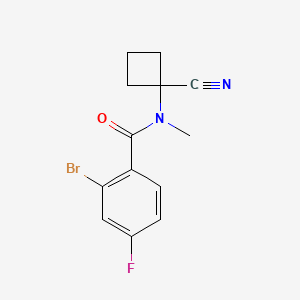
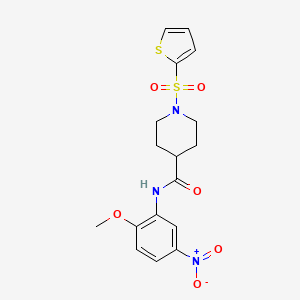


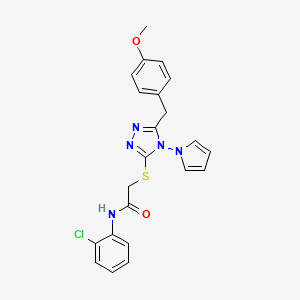
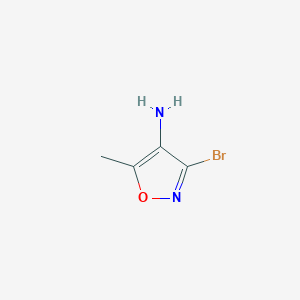


![2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2806928.png)
![2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2806929.png)